Farnesiferol A
Übersicht
Beschreibung
Farnesiferol A is a natural compound belonging to the group of sesquiterpene coumarins. It is primarily isolated from the resin of the plant Ferula assafoetida, which is commonly used in traditional medicine and as a spice in various Asian cuisines. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, antiviral, and immune-modulating effects .
Wissenschaftliche Forschungsanwendungen
Farnesiferol A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: this compound has shown promise in preclinical studies as an anti-cancer agent, particularly in inhibiting the growth of various cancer cell lines.
Wirkmechanismus
Mode of Action
It has been suggested that farnesiferol a may exert its effects through its interaction with its targets, leading to various changes in cellular processes . The specifics of these interactions and the resulting changes are still under investigation.
Pharmacokinetics
Some studies suggest that this compound may have potential anti-α-amylase and α-glucosidase inhibitory properties
Result of Action
This compound has been shown to have potential anti-cancer, antiviral, and immune-modulating properties in laboratory studies . It also has a number of other potential therapeutic uses, including treatment of intestinal parasites and multidrug resistance in cancer cells . .
Biochemische Analyse
Biochemical Properties
Farnesiferol A plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One notable interaction is with the P-glycoprotein transporter, where this compound acts as an inhibitor, potentially enhancing the efficacy of chemotherapeutic agents by preventing drug efflux . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cell death . Furthermore, this compound affects gene expression by modulating the expression of genes involved in apoptosis and cell cycle regulation . These cellular effects underscore the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound inhibits the binding of vascular endothelial growth factor (VEGF) to its receptor VEGFR1, thereby disrupting the VEGF signaling cascade . This inhibition leads to reduced angiogenesis and tumor growth. Additionally, this compound has been shown to inhibit the activity of focal adhesion kinase and Src kinase, further contributing to its anticancer effects . These molecular interactions elucidate the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Prolonged exposure to light and heat may lead to degradation and reduced efficacy. In vitro studies have shown that this compound induces apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term effects include sustained inhibition of cell proliferation and tumor growth in in vivo models . These temporal effects highlight the importance of proper storage and handling of this compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . Higher doses may lead to adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing toxicity. These findings emphasize the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. This compound also influences metabolic flux by modulating the levels of key metabolites involved in cellular processes . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound inhibits the P-glycoprotein transporter, enhancing its intracellular accumulation and bioavailability . This compound is also distributed to various tissues, including the liver, kidneys, and tumor sites, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for this compound’s ability to modulate gene expression and cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Farnesiferol A involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the coumarin core, followed by the introduction of the sesquiterpene moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction and purification from the resin of Ferula assafoetida. The process involves:
Extraction: The resin is subjected to solvent extraction using petroleum ether, ethyl acetate, or n-butyl alcohol.
Filtration and Concentration: The extract is filtered and concentrated to obtain a crude product.
Analyse Chemischer Reaktionen
Types of Reactions: Farnesiferol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Farnesiferol B: Known for its anti-inflammatory and anti-cancer properties.
Farnesiferol C: Exhibits potent anti-angiogenic and anti-tumor activities.
Uniqueness of Farnesiferol A: this compound stands out due to its unique combination of anti-cancer, antiviral, and immune-modulating effects, making it a versatile compound for various therapeutic applications .
Eigenschaften
IUPAC Name |
7-[[(1S,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20+,21+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-WTMJVXIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199105 | |
Record name | Farnesiferol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-33-1 | |
Record name | Farnesiferol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesiferol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesiferol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESIFEROL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YC9944MPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Farnesiferol A has been shown to inhibit P-glycoprotein (P-gp), a drug transporter often overexpressed in multi-drug resistant (MDR) cancer cells [, ]. This interaction leads to increased intracellular accumulation of anticancer drugs, effectively reversing MDR and enhancing their cytotoxic effects. While the exact mechanism remains unclear, studies suggest this compound may bind to P-gp, blocking its efflux activity []. Furthermore, this compound has been reported to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1/Flt-1) signaling in human umbilical vein endothelial cells (HUVECs) []. This interaction leads to decreased VEGF-induced cell proliferation, migration, invasion, and tube formation, ultimately inhibiting angiogenesis [].
A:
Molecular Formula: C24H30O4 [2] * Molecular Weight: 382.5 g/mol * Spectroscopic Data:* Characterization is primarily achieved through NMR spectroscopy (1H and 13C NMR), IR spectroscopy, and mass spectrometry. Key structural features elucidated through these techniques include the presence of a coumarin moiety and a bicyclofarnesyl sesquiterpene unit linked by an ether bridge [, , ].
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is required to explore its performance and potential applications in different environments and formulations.
ANone: Based on the provided research, this compound's catalytic properties and applications have not been extensively investigated. The current focus lies in its biological activities, particularly its potential as an anticancer and antiangiogenic agent.
A: Computational studies have been employed to investigate the interaction of this compound with potential targets. Molecular docking simulations were used to predict the binding affinity of this compound to COX-2, suggesting it could be a potential COX-2 inhibitor []. Furthermore, docking studies have been conducted to investigate the binding interactions of this compound with apoptotic proteins (Bax, Bak, Bcl-2) [].
A: While specific SAR studies on this compound are limited in the provided research, related studies on sesquiterpene coumarins suggest the importance of structural features for their activity. Modifications to the coumarin moiety, sesquiterpene unit, or the ether linkage could impact potency and selectivity against different targets [, , , ].
ANone: As this compound is still in the preclinical research phase, specific SHE regulations for its handling, manufacturing, and disposal are not yet established. General guidelines for handling potentially hazardous chemicals should be followed.
ANone: Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. Further research is needed to fully understand its in vivo activity, efficacy, and potential side effects.
A: In vitro studies have demonstrated that this compound can inhibit P-gp-mediated efflux in breast cancer cell lines, enhancing the efficacy of anticancer drugs [, ]. Additionally, this compound exhibits cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), COLO 205 (colon cancer), and K-562 (leukemia) [, , ]. In vivo studies are needed to confirm these findings and evaluate its therapeutic potential in animal models and eventually clinical trials.
ANone: Currently, there is limited data available on specific resistance mechanisms to this compound or its potential for cross-resistance with other compounds. Further investigation is required to understand the long-term efficacy and potential limitations of this compound as a therapeutic agent.
ANone: Information regarding these aspects of this compound is limited in the provided research. As a preclinical candidate, further investigation is needed to fully assess its safety, environmental impact, and establish suitable analytical methods, quality control measures, and sustainable practices.
A: this compound was first isolated from Ferula persica in 1971 []. Early research focused on its structural elucidation and its presence in various Ferula species [, , ]. More recently, studies have explored its potential biological activities, with a growing interest in its anticancer and antiangiogenic properties [, , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.